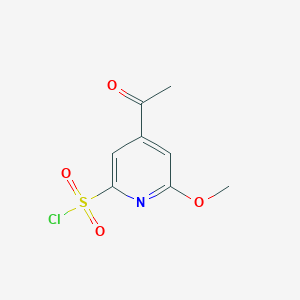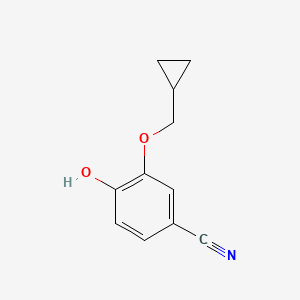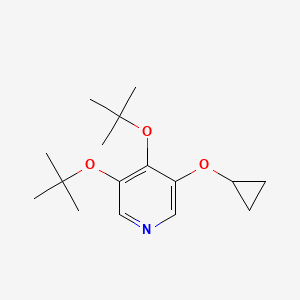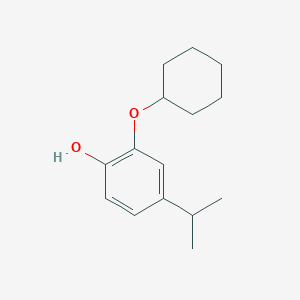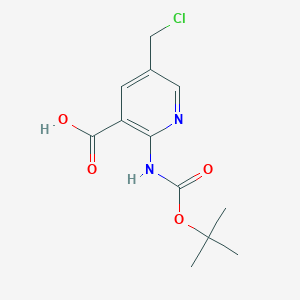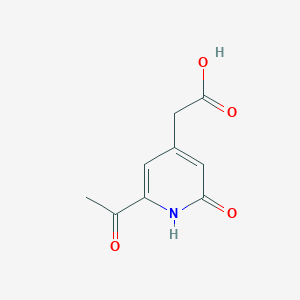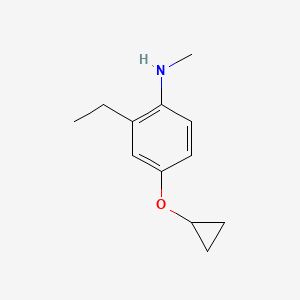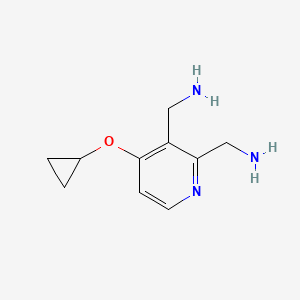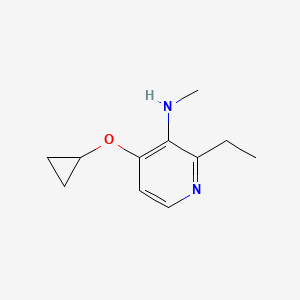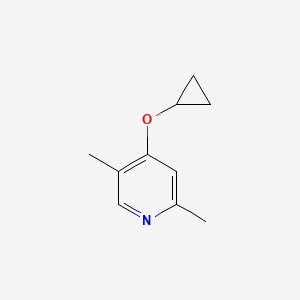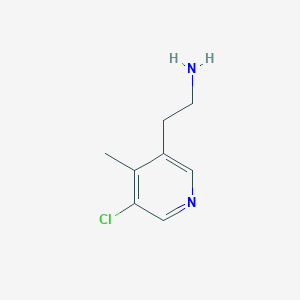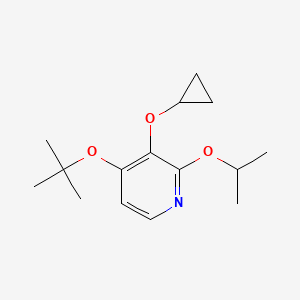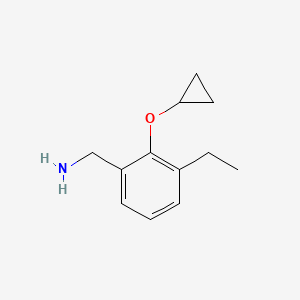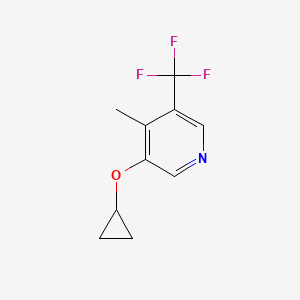
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester: is a boronic ester derivative with the molecular formula C12H15BN2O5 and a molecular weight of 278.07 g/mol . This compound is part of the broader class of boronic esters, which are highly valuable in organic synthesis due to their versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic esters, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl-substituted products depending on the coupling partner.
Scientific Research Applications
Chemistry: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery and as enzyme inhibitors. They can form reversible covalent bonds with diols, making them useful in the design of sensors and therapeutic agents .
Industry: In the industrial sector, boronic esters are used in the production of polymers, agrochemicals, and electronic materials. Their ability to undergo various chemical transformations makes them valuable intermediates in manufacturing processes .
Mechanism of Action
The mechanism by which (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzymes or alter the function of biological molecules, making it useful in medicinal chemistry .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- Arylboronic acids and esters
Uniqueness: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a formyl and a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C12H15BN2O5 |
|---|---|
Molecular Weight |
278.07 g/mol |
IUPAC Name |
4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BN2O5/c1-11(2)12(3,4)20-13(19-11)10-6-9(15(17)18)5-8(7-16)14-10/h5-7H,1-4H3 |
InChI Key |
XDEXUSQLGPDNRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


